1-(Cyclopropanesulfonyl)piperidin-3-amine
Overview
Description
1-(Cyclopropanesulfonyl)piperidin-3-amine is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound consists of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a cyclopropanesulfonyl group attached to the piperidine ring at the third position. The presence of the cyclopropanesulfonyl group imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
The primary targets of 1-(Cyclopropanesulfonyl)piperidin-3-amine are currently unknown. This compound is a relatively new molecule and research is ongoing to identify its specific targets .
Mode of Action
It is known that piperidine derivatives, which include this compound, have a wide range of biological activities .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability, but this needs to be confirmed through further studies .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group is introduced to the piperidine ring through a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Cyclopropanesulfonyl)piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylsulfonyl)piperidin-3-amine: Similar structure but with a cyclopropyl group instead of a cyclopropanesulfonyl group.
Piperidine derivatives: Various piperidine-based compounds with different substituents.
Uniqueness
1-(Cyclopropanesulfonyl)piperidin-3-amine is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-cyclopropylsulfonylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c9-7-2-1-5-10(6-7)13(11,12)8-3-4-8/h7-8H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFYQZGYXMOTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.